molecular formula C12H17N3 B8360616 2-Butylaminomethylbenzimidazole

2-Butylaminomethylbenzimidazole

Cat. No. B8360616
M. Wt: 203.28 g/mol
InChI Key: GXGONWBURNYEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylaminomethylbenzimidazole is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butylaminomethylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylaminomethylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Butylaminomethylbenzimidazole

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C12H17N3/c1-2-3-8-13-9-12-14-10-6-4-5-7-11(10)15-12/h4-7,13H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

GXGONWBURNYEHE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Butylamine (30 mL, 300 mmol) was dissolved in 150 mL of acetonitrile at room temperature. 2-Chloromethylbenzimidazole (5 g, 30 mmol) dissolved in 50 mL dimethylformamide was added dropwise. After stirring 3 hours at room temperature, the solvent was removed in vacuo. The residue was dissolved in 100 mL ethyl acetate and washed 2×100 mL H2O followed by 1×100 mL brine. The organic layer was dried over MgSO4, filtered, and then concentrated. The residue was purified by silica gel chromatography eluting first with ethyl acetate then with 10/2/1 ethyl acetate/methanol/triethylamine to yield 2.6 g 2-butylaminomethylbenzimidazole.
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30 mL
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150 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of 1-BOC-2-bromomethylbenzimidazole (2.00 g, 6.4 rnmol) in dry THF (20 mL) was added n-butylamine (1.2 g, 15.4 mmol). After stirring at RT overnight, the mixture was concentrated. The residue was taken up in H2O and extracted with CH2Cl2. The organic extracts were dried over MgSO4 and concentrated to give a brown residue, which was dissolved in CH2Cl2 (15 mL) and treated with TFA (5 mL). The resulting mixture was stirred at RT overnight then was concentrated. The residue was taken up in H2O, and the solution was neutralized with 2.5 N NaOH. CH2Cl2 extraction, drying (MgSO4), concentration, and silica gel chromatography (2% MeOH/CH2Cl2) gave the title compound as a yellow oil (0.91 g, 70%): 1H NMR (250 MHz, CDCl3) δ 0.79 (t, J=7.2 Hz, 3H), 1.23 (m, 2H), 1.54 (m, 2H), 3.35 (t, J=7.2 Hz, 2H), 4.55 (s, 2H), 7.25 (m, 2H), 7.48 (m, 1H), 7.75 (m, 1H).
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2 g
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1.2 g
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20 mL
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5 mL
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15 mL
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Yield
70%

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